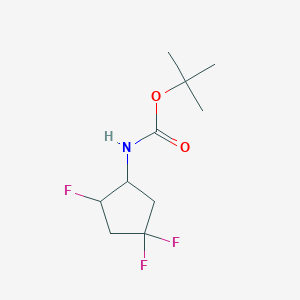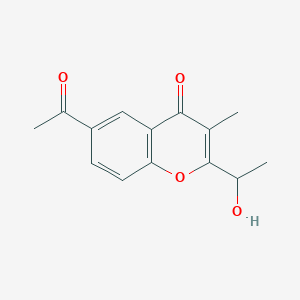
6-Acetyl-2-(1-hydroxyethyl)-3-methyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is a subset of the benzopyran family. Chromenones are known for their diverse biological activities and are found in various natural products and synthetic derivatives . This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyethyl group, and a methyl group attached to the chromenone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors using Kabbe condensation with acetone, yielding the desired compound in significant yield . The reaction conditions typically involve the use of a base catalyst and controlled temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions include:
- Oxidation: Formation of a ketone or aldehyde.
- Reduction: Formation of an alcohol.
- Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chromenones and benzopyran derivatives, such as:
- 4-chromanone
- 2H-chromene
- 3-chromanone
- Chromone
Uniqueness
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, hydroxyethyl, and methyl groups makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Número CAS |
90892-26-5 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
6-acetyl-2-(1-hydroxyethyl)-3-methylchromen-4-one |
InChI |
InChI=1S/C14H14O4/c1-7-13(17)11-6-10(8(2)15)4-5-12(11)18-14(7)9(3)16/h4-6,9,16H,1-3H3 |
Clave InChI |
ISGSAMMAAKATCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=C(C=C2)C(=O)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



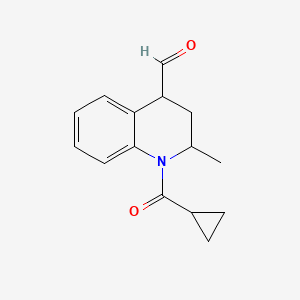
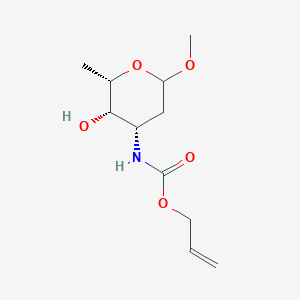
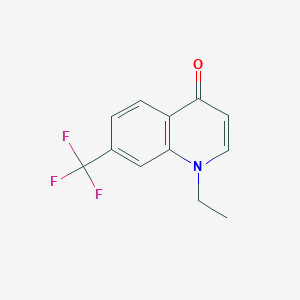
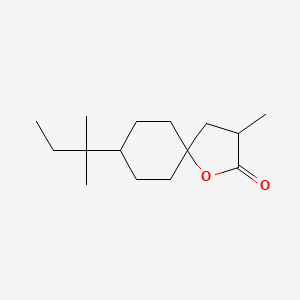


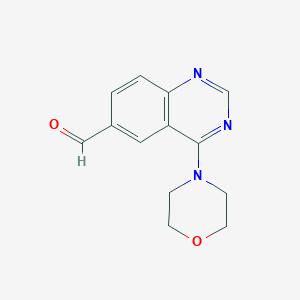
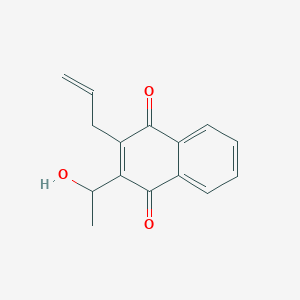

![Isoindolo[2,1-b]isoquinoline-5,7-dione](/img/structure/B11868166.png)
![Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B11868171.png)
